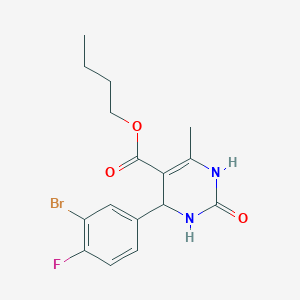
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 9-ethyl-9H-carbazole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the carbazole or acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce reduced carbazole derivatives
Scientific Research Applications
Biology: Carbazole derivatives, including N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide, have shown promising biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: In the field of materials science, carbazole derivatives are used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in cellular signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-3-{[(4-methoxyphenyl)formamido]imino}butanamide
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-(4-methoxyphenyl)amine
- (3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-[({[(4-methoxyphenyl)methoxy]carbonyl}amino)imino]butanamide
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of the carbazole and acetamide moieties, which confer distinct chemical and biological properties. This compound’s specific structural features may result in unique interactions with molecular targets, leading to different biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25-21-7-5-4-6-19(21)20-15-17(10-13-22(20)25)24-23(26)14-16-8-11-18(27-2)12-9-16/h4-13,15H,3,14H2,1-2H3,(H,24,26) |
InChI Key |
VSKCTNGSTRAHDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636594.png)
![{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11636603.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636608.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636615.png)
![6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11636628.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)


![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)

![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)


